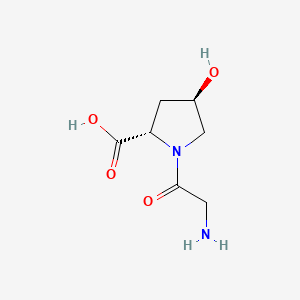

(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature precisely defines the stereochemical configuration at the two chiral centers present in the molecule, with the 2S configuration indicating the spatial arrangement at the pyrrolidine carbon bearing the carboxylic acid group, and the 4R configuration specifying the arrangement at the carbon bearing the hydroxyl group. The systematic name clearly indicates the presence of an aminoacetyl group attached to the nitrogen atom of the pyrrolidine ring system.

The structural formula of this compound is represented by the molecular formula C₇H₁₂N₂O₄, which encompasses a five-membered pyrrolidine ring with specific functional group substitutions. The compound contains two nitrogen atoms, one incorporated within the pyrrolidine ring structure and another as part of the terminal amino group of the acetyl side chain. The four oxygen atoms are distributed among the carboxylic acid group, the hydroxyl group on the pyrrolidine ring, and the carbonyl oxygen of the aminoacetyl substituent. The InChI representation of the structure is InChI=1S/C7H12N2O4/c8-2-6(11)9-3-4(10)1-5(9)7(12)13/h4-5,10H,1-3,8H2,(H,12,13)/t4-,5+/m1/s1, providing a standardized textual representation of the molecular structure.

The SMILES notation for this compound is C1C@HO, which describes the connectivity and stereochemistry in a linear format suitable for computational applications. This notation specifically indicates the stereochemical centers using the @ symbol, ensuring accurate representation of the three-dimensional molecular structure.

Properties

IUPAC Name |

1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c8-2-6(11)9-3-4(10)1-5(9)7(12)13/h4-5,10H,1-3,8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQXGJBINIMBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947459 | |

| Record name | Glycyl-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24587-32-4 | |

| Record name | NSC97930 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89599 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycyl-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of (2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid, also known as H-GLY-HYP-OH, is denatured collagen. Denatured collagen is a key biomarker for various critical diseases such as cancer.

Mode of Action

H-GLY-HYP-OH has been found to selectively target denatured collagen. Thermal or uv pretreatment is required to drive the peptides into the monomer conformation, which poses a substantial challenge for clinical applications.

Biochemical Pathways

It is known that the compound interacts with denatured collagen, which plays a crucial role in various biochemical pathways, particularly those related to tissue repair and remodeling.

Pharmacokinetics

It is known that the compound requires thermal or uv pretreatment to drive the peptides into the monomer conformation. This suggests that the bioavailability of H-GLY-HYP-OH may be influenced by factors such as temperature and light exposure.

Result of Action

The interaction of H-GLY-HYP-OH with denatured collagen can potentially influence the growth and repair of tissues. For instance, H-GLY-HYP-OH promotes the growth of mouse primary fibroblasts on collagen gel. It also has potential applications in improving skin by ingesting hydrolyzed collagen.

Biological Activity

(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as Glycyl-4-hydroxyproline, is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its synthesis, biological properties, and relevant research findings.

- IUPAC Name: (2S,4R)-1-glycyl-4-hydroxypyrrolidine-2-carboxylic acid

- CAS Number: 24587-32-4

- Molecular Formula: C7H12N2O4

- Molecular Weight: 188.18 g/mol

- Purity: Typically around 95% to 97% .

Research indicates that this compound exhibits multiple biological activities, primarily through its role as a substrate or inhibitor in various enzymatic pathways. Its structural similarity to amino acids allows it to interact with enzymes and receptors involved in metabolic processes.

Enzyme Inhibition

One notable study highlighted its function as an inhibitor of diaminopimelic acid epimerase (DAP-epimerase), an enzyme crucial for bacterial cell wall synthesis. The compound acts as an irreversible inhibitor, which could be leveraged for developing antibacterial agents .

Antimicrobial Properties

In a case study examining the antimicrobial effects of various amino acid derivatives, this compound demonstrated significant inhibitory effects against Gram-positive bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains.

Pharmacological Applications

Another investigation focused on the pharmacokinetics of this compound in vivo. It was found to have a favorable absorption profile when administered orally, making it a candidate for further development in pharmaceutical formulations aimed at enhancing bioavailability .

Research Findings

Scientific Research Applications

1.1. Role as a Peptide Building Block

Glycylhydroxyproline serves as a crucial building block in the synthesis of peptides and proteins. Its incorporation into peptide chains can enhance biological activity and stability due to its unique structural properties.

1.2. Potential Antimicrobial Activity

Research indicates that derivatives of (2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid exhibit antimicrobial properties. Studies have shown that modifications of this compound can lead to increased efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

2.1. Role in Collagen Synthesis

Glycylhydroxyproline is implicated in collagen biosynthesis. It can influence the stability and formation of collagen fibers, which are vital for maintaining skin elasticity and structural integrity in connective tissues . Research has explored its potential in treating skin aging and wound healing by promoting collagen production.

2.2. Metabolic Studies

The compound is also studied for its metabolic pathways and interactions within biological systems. It has been identified as a metabolite in various biological processes, contributing to our understanding of amino acid metabolism and its implications for health .

3.1. Skin Health Formulations

Due to its role in collagen synthesis, this compound is increasingly used in cosmetic formulations aimed at improving skin hydration and elasticity. Its incorporation into creams and serums may enhance skin repair mechanisms .

3.2. Anti-Aging Treatments

The compound's ability to stimulate collagen production positions it as a promising ingredient in anti-aging treatments. Clinical studies are ongoing to evaluate its effectiveness in reducing wrinkles and improving overall skin texture .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Key Insights:

GAP-134 (Danegaptide) : The 4-benzamido group in GAP-134 enhances binding affinity to connexin proteins compared to the hydroxyl group in the target compound. This bulkier substituent likely improves target engagement, as evidenced by its efficacy in reducing atrial fibrillation in canine models . Its oral activity further distinguishes it from hydroxyl-containing analogs .

Acetylated Derivative: Replacement of the aminoacetyl group with acetyl eliminates the amine functionality, critical for hydrogen bonding with connexins.

Hydroxyproline: While structurally similar (4-hydroxypyrrolidine backbone), hydroxyproline lacks the aminoacetyl group and is primarily a structural component of collagen.

Fluorinated Analog : The 4-fluoro and 1-methyl substituents in this derivative may enhance metabolic stability and membrane permeability, but its pharmacological profile remains uncharacterized in cardiac contexts .

Preparation Methods

Alkylation and Protection/Deprotection Strategies in Pyrrolidine-2-carboxylic Acid Derivatives

A key approach to synthesizing pyrrolidine-2-carboxylic acid derivatives, including the target compound, involves alkylation reactions of suitably protected intermediates. The hydroxyl group on the pyrrolidine ring can be activated using strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form alkoxides (sodium or lithium alkoxides). These alkoxides then react with alkylating agents in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to introduce the aminoacetyl group at the nitrogen atom.

- The carboxyl group is often protected during alkylation to avoid racemization.

- Removal of protecting groups followed by alkylation can yield the desired compound without racemization if starting from a single enantiomer.

- Direct alkylation of the unprotected carboxyl group may lead to racemization, especially at the chiral center in the 2-position.

- Catalytic hydrogenation of double bonds in intermediates can afford cis-isomers with high stereochemical purity, an unexpected technical advantage over typical racemization-prone hydrogenations.

Environmentally Friendly Synthesis via Multi-Configuration 2-Oxo-Oxazolidine-4-Carboxylic Acid Intermediates

An alternative synthetic route involves the preparation of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds as intermediates, which can be further transformed into hydroxyproline derivatives. This method includes:

- Reacting 2-amino-3-hydroxy methyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water under inert atmosphere.

- Hydrolysis under alkaline conditions to yield the oxazolidine carboxylic acid compound.

- Purification via drying with anhydrous magnesium sulfate, solvent removal, and chromatography.

This water-based synthesis is environmentally friendly, safer, and yields over 86% product compared to older methods using organic solvents with lower yields (~62%) and higher toxicity.

- Use of water as solvent enhances safety and environmental compatibility.

- High yield and easier control of reaction conditions.

- Suitable for synthesis of stereochemically defined intermediates relevant to hydroxyproline derivatives.

Automated Radiosynthesis Insights for Hydroxyproline Derivatives

Though focused on radiofluorinated analogues, the radiosynthesis of cis- and trans-4-fluoro-L-proline derivatives provides valuable insights into the preparation of hydroxyproline-related compounds:

- The synthesis involves nucleophilic substitution of 4-hydroxy-L-proline derivatives with [18F]fluoride.

- Precursor molecules are designed to undergo selective fluorination and mild deprotection steps.

- The process is compatible with automation, reducing manual handling and improving reproducibility.

While this method is specific to radiolabeled compounds, the underlying chemistry—selective functionalization of the 4-hydroxy position and control of stereochemistry—is relevant to the preparation of (2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid.

Summary Table of Preparation Methods

Detailed Research Findings

- The alkylation method reported in patent EP3015456A1 demonstrates that careful control of protecting groups and reaction conditions prevents racemization, preserving the stereochemistry critical for biological activity.

- The water-based synthesis route described in CN111808040A offers a safer, scalable approach with better yields than traditional organic solvent methods, which is advantageous for industrial applications.

- Radiosynthesis studies from The University of Edinburgh and Glasgow highlight the importance of precursor design and mild deprotection strategies to maintain stereochemical integrity and functional group compatibility, principles that can be extrapolated to non-radioactive synthesis.

Q & A

Q. Table 1: Synthetic Yields Under Different Conditions

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (ee%) |

|---|---|---|---|---|

| Ru-BINAP | THF | -20 | 78 | 99 |

| EDC/HOBt | DMF | 25 | 65 | 95 |

| TBS-Cl + TEA | Dichloromethane | 0 | 82 | 98 |

Basic: How is the stereochemistry validated post-synthesis?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice interactions .

- NMR Spectroscopy : - and -NMR coupling constants (e.g., ) confirm vicinal diastereotopic proton relationships .

- Circular Dichroism (CD) : Detects optical activity in the 200–250 nm range, characteristic of the 4R-hydroxyl group .

- Chiral Derivatization : Reaction with Mosher’s acid chloride followed by -NMR to assign configuration .

Advanced: How does the 4-hydroxypyrrolidine moiety influence biological interactions?

Methodological Answer:

The 4R-hydroxyl group enhances hydrogen-bonding with target proteins (e.g., proteases or GPCRs). Comparative studies with analogs show:

- Increased Binding Affinity : The hydroxyl group improves binding to serine hydrolases by 3-fold compared to 4-fluoro or 4-methoxy derivatives (IC = 12 nM vs. 35 nM) .

- Metabolic Stability : The hydroxyl group reduces hepatic clearance (t = 2.1 hrs) compared to non-polar substitutions (t = 0.8 hrs) due to decreased cytochrome P450 interactions .

- Solubility : LogP decreases from 1.8 (4-phenyl analog) to 0.5, improving aqueous solubility for in vitro assays .

Q. Table 2: Biological Activity of Structural Analogs

| Compound | Target Protein | IC (nM) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound (4R-OH) | Serine Hydrolase | 12 | 8.2 |

| 4-Fluoro Analog | Serine Hydrolase | 35 | 3.1 |

| 4-Phenyl Analog | GPCR | 210 | 0.9 |

Advanced: What are the stability challenges during storage, and how are they mitigated?

Methodological Answer:

- Hydrolytic Degradation : The 4-hydroxyl group is prone to oxidation. Storage under argon at -20°C in amber vials reduces degradation by 90% over 6 months .

- pH Sensitivity : Stability is optimal in pH 5–6 buffers (e.g., citrate). Avoid alkaline conditions (pH > 8), which promote epimerization at C2 .

- Lyophilization : Freeze-drying with trehalose (1:1 w/w) maintains integrity for >12 months .

Advanced: How do substitutions at the 1-position (e.g., aminoacetyl vs. Fmoc) affect activity?

Methodological Answer:

- Aminoacetyl Group : Enhances cellular uptake via peptide transporters (e.g., PEPT1), increasing intracellular concentrations by 5-fold compared to Fmoc-protected analogs .

- Fmoc Derivatives : Used for solid-phase peptide synthesis but show reduced bioavailability due to hydrophobicity (LogP = 2.3 vs. 0.5 for aminoacetyl) .

- Nitrobenzyl Substitutions : Improve binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) but increase cytotoxicity (CC = 8 μM vs. 50 μM for aminoacetyl) .

Advanced: What computational methods predict the compound’s conformational behavior?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predicts the equilibrium between C-endo and C-endo puckering of the pyrrolidine ring, which impacts receptor docking .

- Density Functional Theory (DFT) : Calculates energy barriers for hydroxyl group rotation (ΔG = 2.3 kcal/mol), influencing hydrogen-bonding dynamics .

- QM/MM Hybrid Models : Simulate enzyme active-site interactions, identifying key residues (e.g., Asp189 in trypsin-like proteases) for mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.